7-(9-Carbazolyl)-N-(1-naphthyl)-N-phenylbenzo[c][1,2,5]thiadiazol-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MFCD32691205 involves the use of specific synthetic routes that ensure the formation of the desired compound with high purity. The synthetic process typically includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are often organic compounds with functional groups that can undergo specific reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of MFCD32691205 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of reactants are mixed in industrial reactors under optimized conditions.
Continuous Monitoring: The reaction progress is continuously monitored using analytical techniques to ensure the product meets the required specifications.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD32691205 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, where reducing agents convert it to reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
MFCD32691205 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and developing diagnostic tools.
Medicine: Its potential as an anticancer agent is being explored, particularly in targeting cancer cells and inducing apoptosis.
Mechanism of Action
The mechanism by which MFCD32691205 exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with copper ions, leading to the formation of complexes that can induce cellular responses.
Pathways Involved: The interaction with copper ions results in the generation of reactive oxygen species (ROS), which cause DNA damage and cell cycle arrest, ultimately leading to apoptosis.
Comparison with Similar Compounds
MFCD32691205 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MFCD32691206 and MFCD32691207 share similar structural features but differ in their specific functional groups and reactivity.
Properties
Molecular Formula |
C34H22N4S |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
7-carbazol-9-yl-N-naphthalen-1-yl-N-phenyl-2,1,3-benzothiadiazol-4-amine |
InChI |
InChI=1S/C34H22N4S/c1-2-13-24(14-3-1)37(28-20-10-12-23-11-4-5-15-25(23)28)31-21-22-32(34-33(31)35-39-36-34)38-29-18-8-6-16-26(29)27-17-7-9-19-30(27)38/h1-22H |
InChI Key |
FFEFTQJWKUXMLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)C4=CC=C(C5=NSN=C45)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origin of Product |
United States |
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